molecular formula C18H19NO2S3 B2670384 2,4,5-trimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide CAS No. 2034306-35-7

2,4,5-trimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide

Cat. No.: B2670384
CAS No.: 2034306-35-7
M. Wt: 377.54
InChI Key: FVYUALWYSCTBOP-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is a synthetic organic compound featuring a benzenesulfonamide core linked to a unique hybrid structure containing both thiophen-2-yl and thiophen-3-yl rings. This molecular architecture combines two important pharmacophores, making it a compound of significant interest in various research fields. Sulfonamides are a well-established class of compounds known for their diverse biological activities and widespread use as enzyme inhibitors . The incorporation of thiophene rings is a strategy frequently employed in medicinal chemistry to enhance pharmacological activity and optimize physicochemical properties . Thiophene derivatives are recognized for their notable biological and pharmacological properties and are considered essential scaffolds in drug development . They have been extensively researched for their wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and antifungal effects . Furthermore, in agrochemical research, thiophene-containing compounds have demonstrated excellent fungicidal activities, positioning them as significant lead compounds for the development of new crop protection agents . The specific substitution pattern on the benzene ring and the distinct disubstituted thiophene motif in this compound suggest it may be a valuable candidate for investigators exploring new chemical entities in drug discovery and agrochemical sciences. Researchers can utilize this chemical for building combinatorial libraries, investigating structure-activity relationships (SAR), and screening for novel biological activities. This product is intended for research and development purposes only and is not approved for diagnostic or therapeutic use.

Properties

IUPAC Name

2,4,5-trimethyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S3/c1-12-9-14(3)17(10-13(12)2)24(20,21)19-18(15-6-8-22-11-15)16-5-4-7-23-16/h4-11,18-19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYUALWYSCTBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Other methods include the Paal–Knorr synthesis and the Hinsberg synthesis .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thiol derivatives .

Scientific Research Applications

2,4,5-trimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to its observed effects. For example, it might inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Table 1: Key Physical Properties of Thiazolo[3,2-a]Pyrimidine Derivatives

Compound Substituent (Position) Melting Point (°C) Yield (%) IR (C=O stretch, cm⁻¹) Reference
Target Compound 2-Nitrophenyl Not Reported Not Reported Not Reported
Ethyl-2-nitrophenyl derivative (4c) 2-Nitrophenyl (carboxylate) 182–184 39 1640
Ethyl-3-nitrophenyl derivative (4i) 3-Nitrophenyl (carboxylate) 211–213 71 1628.4
N-(3,4-Difluorophenyl) derivative 3,4-Difluorophenyl Not Reported Not Reported Not Reported
5-(4-Methoxyphenyl)-7-methyl derivative 4-Methoxyphenyl Not Reported Not Reported 1630.6 (C=O)

Key Observations :

  • Nitro Substituent Position : The 3-nitrophenyl derivative (4i) exhibits a higher melting point (211–213°C) compared to the 2-nitrophenyl analogue (4c, 182–184°C), likely due to differences in molecular symmetry and packing efficiency influenced by nitro group orientation .
  • Yield Trends : The 3-nitrophenyl derivative (71% yield) is synthesized more efficiently than the 2-nitrophenyl analogue (39%), suggesting steric or electronic factors favor cyclization at the meta position .

Spectroscopic and Structural Comparisons

NMR and IR Data :

  • Carboxamide NH Resonance : In the 2-nitrophenyl derivative (4c), the NH proton appears at δ 9.10 ppm (DMSO-d₆), slightly downfield compared to the 3-nitrophenyl analogue (δ 8.35 ppm, 4i), indicating stronger hydrogen bonding or electron withdrawal in the ortho position .
  • C=O Stretching : IR spectra for carboxylate derivatives (e.g., 4i) show C=O stretches near 1628–1640 cm⁻¹, consistent with conjugated carbonyl groups. The carboxamide C=O in the target compound is expected to absorb at similar frequencies .

Crystal Packing :
While crystal data for the target compound are unavailable, the ethyl 7-methyl-3-oxo-5-phenyl derivative () reveals a puckered thiazolo pyrimidine core with dihedral angles of 80.94° between the fused ring and substituted benzene. This suggests that bulky substituents (e.g., nitro groups) may further distort the molecular geometry, affecting intermolecular interactions .

Antimicrobial Activity :

  • Ethyl-2-nitrophenyl derivative (4c) and ethyl-3-nitrophenyl derivative (4i) were tested against bacterial and fungal strains, with 4i showing moderate activity (MIC: 16–32 µg/mL) compared to 4c (MIC: 32–64 µg/mL). The enhanced activity of 4i may arise from improved solubility or target binding due to nitro group positioning .
  • Methoxy vs. Nitro Substituents : The 4-methoxyphenyl derivative () lacks antimicrobial data but is hypothesized to exhibit reduced activity compared to nitro derivatives due to electron-donating effects, which may diminish interactions with microbial targets .

Biological Activity

2,4,5-trimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is a compound of increasing interest due to its potential biological activities. This article focuses on its biological activity, exploring various studies, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound contains a sulfonamide functional group, which is known for its biological significance. The structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H17N1O2S1
  • Molecular Weight : 303.38 g/mol

Structural Features

FeatureDescription
Sulfonamide GroupContributes to biological activity
Thiophene RingsEnhance interaction with biological targets
Alkyl SubstituentsInfluence solubility and bioavailability

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonamide group can act as an inhibitor for certain enzymes, while the thiophene rings may enhance binding affinity through π-π stacking interactions.

Target Interactions

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites.
  • Receptor Modulation : Interaction with specific receptors could modulate physiological responses.
  • Antiviral Activity : Some derivatives have shown potential antiviral properties against RNA viruses.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, a related compound demonstrated effective inhibition of the NS5B RNA-dependent RNA polymerase in hepatitis C virus with an IC50 value of 0.54 μM .

Antifungal Activity

Research has indicated that certain thiophene derivatives exhibit broad-spectrum antifungal activity. For example, compounds with similar structural motifs showed MIC values against Candida albicans ranging from 0.03 to 0.5 μg/mL .

Case Studies

  • In Vitro Studies : A study on thiophene-containing sulfonamides revealed significant cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.
  • Animal Models : In vivo studies demonstrated that these compounds could reduce tumor growth in xenograft models.

Biological Activity Summary

Activity TypeCompoundTargetIC50/MIC Value
AntiviralThiophene DerivativeNS5B Polymerase0.54 μM
AntifungalSimilar CompoundCandida albicans0.03 - 0.5 μg/mL
CytotoxicityVarious DerivativesCancer Cell LinesVaries

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